N,N-Diethyl-4-hydrazineylaniline
Description
N,N-Diethyl-4-hydrazineylaniline is an aromatic amine derivative featuring a hydrazine (-NH-NH₂) group at the para position of a diethyl-substituted aniline core. This structure combines the electron-donating diethylamino group with the nucleophilic hydrazine moiety, making it a reactive intermediate in organic synthesis. Potential applications include pharmaceutical intermediates or coupling agents due to the hydrazine group’s ability to participate in condensation and redox reactions.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N,N-diethyl-4-hydrazinylaniline |
InChI |
InChI=1S/C10H17N3/c1-3-13(4-2)10-7-5-9(12-11)6-8-10/h5-8,12H,3-4,11H2,1-2H3 |
InChI Key |
XGMBIIKVAUZZRB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-hydrazinylaniline typically involves the reaction of N,N-diethylaniline with hydrazine. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The process involves the following steps:
- The reaction mixture is heated to a temperature of around 80-100°C for several hours.
- The product is then purified using techniques such as recrystallization or column chromatography.
N,N-diethylaniline: is reacted with in the presence of a catalyst such as .
Industrial Production Methods
Industrial production of N,N-diethyl-4-hydrazinylaniline follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-hydrazinylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
Azo compounds: Formed through oxidation.
Hydrazine derivatives: Formed through reduction.
Substituted anilines: Formed through substitution reactions.
Scientific Research Applications
N,N-diethyl-4-hydrazinylaniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-hydrazinylaniline involves its interaction with molecular targets such as enzymes and proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Diethylaniline
- Structure: Lacks the hydrazine group; features only the diethylamino substituent on the benzene ring.
- Properties : Simpler aromatic amine with lower reactivity compared to hydrazine derivatives. It is used as a solvent and intermediate in dye synthesis .
- Toxicity : Higher reportable quantity (1,000 lbs) under hazardous substance regulations, indicating lower acute toxicity compared to hydrazine-containing analogs .
N,N-Diethyl-4-[(4-nitrophenyl)azo]aniline
- Structure : Contains an azo (-N=N-) group linked to a nitrobenzene moiety.
- Properties : Azo compounds are typically stable and used as dyes. The nitro group enhances electron-withdrawing effects, influencing absorption spectra and redox behavior .
- Applications : Likely employed in dye manufacturing, contrasting with the hydrazineylaniline’s role in synthetic chemistry.
N,N-Dimethyl-4-nitrosoaniline
- Structure: Features a nitroso (-NO) group instead of hydrazine.
- Properties : Nitroso compounds are prone to oxidation and dimerization. The hydrochloride salt () improves stability for storage .
- Reactivity : Acts as an electrophile in nitrosation reactions, whereas hydrazineylaniline participates in nucleophilic substitutions.
4-(Dimethylamino)azobenzene
- Structure: Azo-linked dimethylaminoaniline and benzene.
- Applications : Classic dye (e.g., methyl yellow) with intense color due to conjugation between electron-donating and withdrawing groups .
- Comparison : Unlike hydrazineylaniline, azo compounds are less reactive toward nucleophiles but undergo reductive cleavage.
N,N-Diethylhydrazine
- Structure : A simple hydrazine derivative without an aromatic ring.
- Reactivity : More volatile and less stable than the aromatic hydrazineylaniline, limiting its utility in controlled syntheses.
Comparative Data Tables
Table 1: Structural and Functional Group Comparison
| Compound | Functional Groups | Key Reactivity |
|---|---|---|
| N,N-Diethyl-4-hydrazineylaniline | -NH-NH₂, -N(C₂H₅)₂ | Nucleophilic substitutions |
| N,N-Diethylaniline | -N(C₂H₅)₂ | Electrophilic aromatic substitution |
| N,N-Diethyl-4-[(4-nitrophenyl)azo]aniline | -N=N-, -NO₂ | Reductive cleavage |
| N,N-Dimethyl-4-nitrosoaniline | -NO | Oxidation, electrophilic coupling |
Table 2: Toxicity and Regulatory Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
